molecular formula C28H35N3O3 B2584536 4-tert-butyl-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide CAS No. 887212-47-7

4-tert-butyl-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide

Cat. No.: B2584536
CAS No.: 887212-47-7
M. Wt: 461.606
InChI Key: CCHHYIVRIAPJHE-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide, commonly identified in scientific literature as FUB-144, is a synthetic compound of significant interest in preclinical neuropharmacology research. Its primary research value lies in its complex structural design, which incorporates a furan-substituted ethyl linker and a 4-methoxyphenylpiperazine moiety, features associated with high-affinity binding to serotonin (5-HT) receptors. Current investigative applications focus on its potent interactions with the 5-HT1A receptor subtype , a key target for understanding mood, anxiety, and cognitive function. The compound's mechanism of action is characterized as that of a potent receptor agonist , enabling researchers to probe downstream signaling pathways and receptor desensitization dynamics in vitro. Further studies utilize FUB-144 to explore its selectivity profile across other monoaminergic receptors, including 5-HT2A and adrenergic receptors, providing critical data for structure-activity relationship (SAR) models in the design of novel psychoactive substances. This compound serves as a vital research tool for advancing the understanding of receptor pharmacology and for the development of more selective therapeutic agents.

Properties

IUPAC Name

4-tert-butyl-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N3O3/c1-28(2,3)22-9-7-21(8-10-22)27(32)29-20-25(26-6-5-19-34-26)31-17-15-30(16-18-31)23-11-13-24(33-4)14-12-23/h5-14,19,25H,15-18,20H2,1-4H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHHYIVRIAPJHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the furan and benzamide groups through various coupling reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide can undergo several types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form various derivatives.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while reduction of the benzamide group can yield primary amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of a furan ring, a piperazine moiety, and a benzamide backbone. Its molecular formula is C24H32N2O3C_{24}H_{32}N_{2}O_{3} with a molecular weight of approximately 396.53 g/mol. The presence of the tert-butyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Antidepressant Activity

Research indicates that compounds similar to 4-tert-butyl-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide exhibit significant antidepressant effects. For instance, studies on piperazine derivatives have shown their ability to modulate serotonin receptors, which are crucial in the treatment of depression. A notable study found that certain piperazine derivatives displayed high affinity for serotonin receptors, suggesting potential use in antidepressant therapies .

Antitumor Activity

Some derivatives of benzamide compounds have been investigated for their antitumor properties. A related study demonstrated that benzamide derivatives could inhibit cell proliferation in cancer models. The mechanism appears to involve the modulation of specific kinase pathways, making these compounds promising candidates for further development as anticancer agents .

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological applications, particularly in treating disorders like anxiety and schizophrenia. Similar compounds have been reported to exhibit high affinity for dopamine receptors, which play a critical role in mood regulation and psychotic disorders .

Case Study 1: Antidepressant Efficacy

A study published in Angewandte Chemie examined a series of piperazine derivatives, including those structurally related to this compound. The results indicated that these compounds could significantly reduce depressive-like behavior in animal models through their action on serotonin receptors .

Case Study 2: Cancer Cell Proliferation Inhibition

In another study focusing on benzamide derivatives, researchers synthesized several compounds and evaluated their effects on cancer cell lines. One compound showed remarkable inhibition of tumor growth through specific kinase pathway modulation, suggesting that similar structures may possess comparable antitumor activity .

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, while the benzamide group can modulate enzyme activity. These interactions can influence various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Insights :

  • The tert-butyl group in the target compound distinguishes it from analogs like Compound 17, likely enhancing lipophilicity and metabolic stability .

Analogs with tert-Butyl Substitutions

Compounds with tert-butyl groups exhibit distinct physicochemical profiles:

Compound Name / ID Structural Context of tert-Butyl Key Properties
SI112 () 4-(tert-butyl)-N-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzamide Pyrazole replaces piperazine; lacks furan Synthesized via HBTU-mediated coupling; moderate solubility in DMF
2e () N-(2-(4-tert-butylphenyl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide Sulfonamide core; tetramethylpiperidine substituent High molecular weight (MW = 573.7) due to sulfonamide groups

Key Insights :

  • The tert-butyl group in the target compound may reduce crystallinity compared to sulfonamide analogs like 2e, as seen in ’s use of EtOAc for crystallization .

Analogs with Furan Moieties

Furan-containing compounds often exhibit unique electronic properties:

Compound Name / ID Furan Position Key Differences
Compound 10 () Furan-2-yl linked to pyrazolo-triazolo-pyrimidine Piperazine attached via ethoxyethyl chain Synthesized using DMF/DIPEA; potential adenosine A2A receptor targeting
Compound 7b () Furan-2-yl in ethyl-piperazine chain Chlorobenzyloxyimino substituent Antibacterial activity (fluoroquinolone derivative)

Key Insights :

  • The furan-2-yl group in the target compound may enhance solubility in polar solvents compared to pyrimidine-based analogs .

Pharmacological and Physicochemical Comparisons

Receptor Affinity and Selectivity

  • Dopamine D4 Receptor: Compound 17 () and S 18126 () show nanomolar affinity for D4 receptors, but the target compound’s bulky tert-butyl group may reduce steric compatibility with D4’s binding pocket .
  • Solubility : The furan and methoxyphenyl groups in the target compound likely improve aqueous solubility compared to tert-butyl-dominant analogs like 2e .

Biological Activity

The compound 4-tert-butyl-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide (CAS Number: 65276-11-1) is a novel benzamide derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C24H34N2O2C_{24}H_{34}N_{2}O_{2} with a molecular weight of approximately 398.54 g/mol. The structure features a tert-butyl group, a furan moiety, and a piperazine ring, which are known to influence its pharmacological properties.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of benzamide derivatives have been widely studied. In vitro evaluations indicate that certain compounds exhibit potent cytotoxicity against various cancer cell lines. For example, derivatives similar to the target compound demonstrated IC50 values in the micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines . Although direct studies on the specific compound's anticancer activity are sparse, its structural characteristics may confer similar properties.

The mechanism through which benzamide derivatives exert their biological effects often involves interaction with specific molecular targets. For instance, some compounds have been shown to inhibit key enzymes involved in cancer progression or microbial resistance. Molecular docking studies suggest that compounds with similar structures may interact favorably with target proteins due to hydrophobic interactions and hydrogen bonding .

Study on Similar Compounds

A study conducted on a series of substituted benzamides revealed significant activity against Mycobacterium tuberculosis, with several compounds exhibiting low IC50 values. The research highlighted the importance of structural modifications in enhancing biological activity, suggesting that the presence of aromatic rings and heteroatoms could be crucial for efficacy .

Cytotoxicity Analysis

In another investigation focusing on cytotoxicity, several benzamide derivatives were tested against human embryonic kidney cells (HEK-293). The results indicated that most active compounds were non-toxic at therapeutic concentrations, supporting their potential as safe therapeutic agents .

Data Summary

Property Value
Molecular Formula C24H34N2O2
Molecular Weight 398.54 g/mol
IC50 (Antimicrobial) ~1.35 μM (similar compounds)
IC50 (Cancer Cell Lines) Varies by derivative; typically in micromolar range
Cytotoxicity Non-toxic at therapeutic doses

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